molecular formula C17H26N6O3S B6475930 8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane CAS No. 2640821-96-9

8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane

Cat. No. B6475930
CAS RN: 2640821-96-9
M. Wt: 394.5 g/mol
InChI Key: YEZAWVYBSYIQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H26N6O3S and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound 8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane is 394.17870989 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal-Organic Frameworks (MOFs) for Proton Conduction

Background: Metal-organic frameworks (MOFs) are porous materials composed of metal ions or clusters linked by organic ligands. They exhibit remarkable properties due to their tunable structures and high surface areas. In the context of proton conduction, MOFs have gained attention as potential solid-state electrolytes.

Specific Example: Researchers have synthesized two water-stable MOFs using the multifunctional ligand 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid (o-CPH4IDC). These MOFs include:

Proton Conductivity: Both MOFs exhibit temperature- and humidity-dependent proton conduction. At 100°C and 98% relative humidity (RH), their best proton conductivities reach 10^(-4) S·cm^(-1). The mechanism involves adsorbed water molecules and carboxylate groups within the MOF structures.

Implications: These findings expand the design possibilities for novel proton-conductive MOF materials, potentially advancing fuel cells, sensors, and other electrochemical devices .

Polymeric Ionic Liquids (PILs) and Catalysis

Background: Poly(vinyl imidazole)s (PVIs) are a class of polymers containing heterocyclic aromatic rings in their side chains. They exhibit unique properties, making them suitable for various applications.

Application: PVIs serve as:

Epoxy Curing Agent

Background: Epoxy resins are widely used in coatings, adhesives, and composites. Proper curing agents are crucial for achieving desired material properties.

Role of 2,4-Ethylmethylimidazole:

properties

IUPAC Name

8-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-3-[4-(methoxymethyl)triazol-1-yl]-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O3S/c1-4-21-10-17(18-12(21)2)27(24,25)23-14-5-6-15(23)8-16(7-14)22-9-13(11-26-3)19-20-22/h9-10,14-16H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZAWVYBSYIQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2C3CCC2CC(C3)N4C=C(N=N4)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.